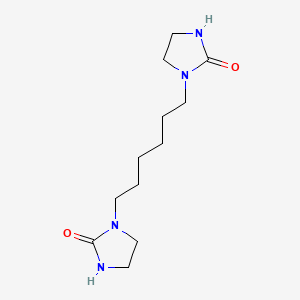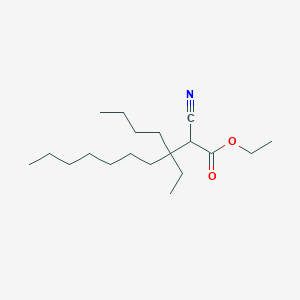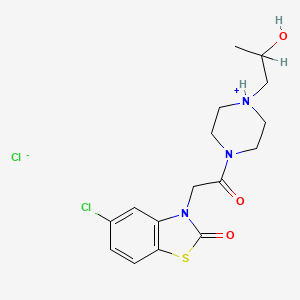![molecular formula C20H12N2O4 B14686624 1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) CAS No. 32671-10-6](/img/structure/B14686624.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) is an organic compound with the molecular formula C20H12N2O4 It is a derivative of benzene and contains two isocyanate groups attached to a phenylene-oxy-phenylene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) typically involves the reaction of 1,4-phenylenebis(oxy)bis(4-aminobenzene) with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate groups. The general reaction scheme is as follows:
[ \text{1,4-Phenylenebis(oxy)bis(4-aminobenzene)} + \text{Phosgene} \rightarrow \text{1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) involves large-scale phosgenation processes. The reaction is typically conducted in a solvent such as toluene or chlorobenzene, and the temperature is carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization Reactions: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols and Amines: For the formation of urethanes and ureas, reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a catalyst.
Diols and Polyols: For polymerization reactions, the compound is reacted with diols or polyols under controlled conditions to form polyurethanes.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed by the polymerization reaction with diols or polyols.
科学的研究の応用
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and reactivity.
Industrial Applications: Utilized in the production of adhesives, sealants, and coatings with enhanced performance characteristics.
作用機序
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with alcohols and amines, leading to the formation of urethane and urea linkages.
Polymerization: The compound can polymerize with diols or polyols to form polyurethanes, which have a wide range of applications in various industries.
類似化合物との比較
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(4-isocyanatobenzene): Similar in structure but with a methylene bridge instead of a phenylene-oxy-phenylene backbone. It is also used in the production of polyurethanes.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene): Contains nonyl groups instead of isocyanate groups, leading to different reactivity and applications.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nitrobenzene): Contains nitro groups instead of isocyanate groups, which significantly alters its chemical properties and applications.
The uniqueness of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) lies in its dual isocyanate functionality and the phenylene-oxy-phenylene backbone, which provides specific reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
32671-10-6 |
|---|---|
分子式 |
C20H12N2O4 |
分子量 |
344.3 g/mol |
IUPAC名 |
1,4-bis(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C20H12N2O4/c23-13-21-15-1-5-17(6-2-15)25-19-9-11-20(12-10-19)26-18-7-3-16(4-8-18)22-14-24/h1-12H |
InChIキー |
ABUJJNMWUJEMTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


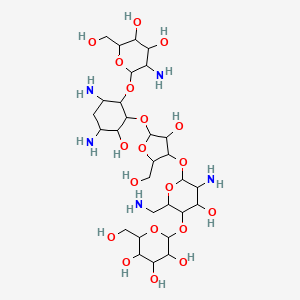
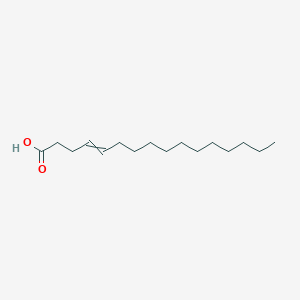
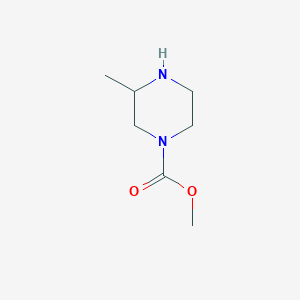
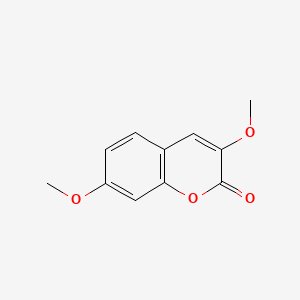

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)


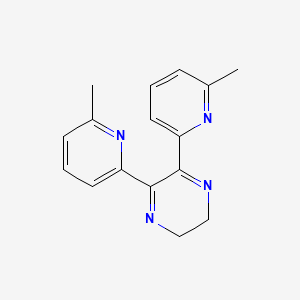
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
